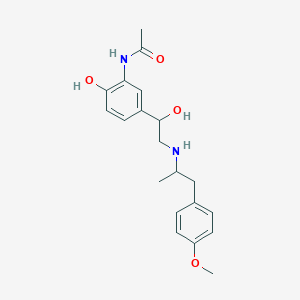
CID 76518914
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxostibanyl–hydrogen iodide (1/1) is a chemical compound with the molecular formula HIO It is a unique compound that contains both antimony and iodine, making it an interesting subject for chemical research and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of oxostibanyl–hydrogen iodide (1/1) typically involves the reaction of antimony compounds with hydrogen iodide. One common method is the direct reaction of antimony trioxide (Sb2O3) with hydrogen iodide (HI) gas. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of oxostibanyl–hydrogen iodide (1/1) can be scaled up by using larger reactors and continuous flow systems. The process involves the careful handling of hydrogen iodide gas, which is highly reactive and corrosive. Safety measures are essential to prevent any hazardous incidents during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxostibanyl–hydrogen iodide (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of oxostibanyl–hydrogen iodide (1/1) include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out in solvents such as water or organic solvents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of oxostibanyl–hydrogen iodide (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield antimony pentoxide (Sb2O5), while reduction reactions may produce antimony triiodide (SbI3).
Applications De Recherche Scientifique
Oxostibanyl–hydrogen iodide (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical treatments and drug development.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of oxostibanyl–hydrogen iodide (1/1) involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile compound in research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to oxostibanyl–hydrogen iodide (1/1) include other antimony and iodine-containing compounds, such as:
- Antimony triiodide (SbI3)
- Antimony pentaiodide (SbI5)
- Hydrogen iodide (HI)
Uniqueness
Oxostibanyl–hydrogen iodide (1/1) is unique due to its specific combination of antimony and iodine in a single compound. This combination imparts distinctive chemical properties and reactivity, making it valuable for specialized applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
15513-75-4 |
|---|---|
Formule moléculaire |
IOSb |
Poids moléculaire |
264.66387 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








